molecular formula C11H11FN4O B1489083 (3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone CAS No. 2098065-76-8

(3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone

Cat. No.: B1489083
CAS No.: 2098065-76-8
M. Wt: 234.23 g/mol
InChI Key: NWTNQJFEJQAJSB-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone: is a small molecule therapeutic agent that has gained significant attention in the scientific community due to its potential use in the treatment of various diseasesC11H11FN4O and a molecular weight of 234.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone typically involves the reaction of azetidine derivatives with fluorinated aromatic compounds under specific conditions. The reaction conditions may include the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

(3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to produce reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Oxo derivatives.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted azetidine derivatives.

Scientific Research Applications

(3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Studied for its therapeutic potential in the treatment of diseases such as cancer and inflammatory disorders.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone: can be compared with other similar compounds, such as:

  • Azidoazetidine derivatives: Similar in structure but may differ in functional groups and biological activity.

  • Fluorinated aromatic compounds: Similar in the presence of fluorine atoms but may have different substituents and properties.

The uniqueness of this compound lies in its specific combination of azido and fluorinated groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(3-fluoro-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c1-7-2-3-8(4-10(7)12)11(17)16-5-9(6-16)14-15-13/h2-4,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTNQJFEJQAJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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